(E)-4-(2-(Furan-2-yl)vinyl)aniline

Catalog No.
S13397657
CAS No.
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-(2-(Furan-2-yl)vinyl)aniline

Product Name

(E)-4-(2-(Furan-2-yl)vinyl)aniline

IUPAC Name

4-[(E)-2-(furan-2-yl)ethenyl]aniline

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-9H,13H2/b8-5+

InChI Key

TVTLTUJSAHLADI-VMPITWQZSA-N

Canonical SMILES

C1=COC(=C1)C=CC2=CC=C(C=C2)N

Isomeric SMILES

C1=COC(=C1)/C=C/C2=CC=C(C=C2)N

(E)-4-(2-(Furan-2-yl)vinyl)aniline is an organic compound characterized by its unique structure, which includes an aniline moiety attached to a furan ring through a vinyl group. The compound has a molecular formula of C11H11NC_{11}H_{11}N and a molecular weight of approximately 173.21 g/mol. The presence of the furan ring imparts distinct chemical properties and potential biological activities, making it a subject of interest in both synthetic organic chemistry and pharmacology.

The chemical reactivity of (E)-4-(2-(Furan-2-yl)vinyl)aniline can be attributed to the functional groups present in its structure. Key reactions include:

  • Electrophilic Aromatic Substitution: The aniline part can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Addition: The furan ring can participate in nucleophilic addition reactions, particularly under acidic conditions.
  • Cross-Coupling Reactions: The vinyl group can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the synthesis of more complex molecules.

Furan derivatives, including (E)-4-(2-(Furan-2-yl)vinyl)aniline, have been reported to exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some studies suggest that compounds containing furan rings possess antimicrobial activity against certain bacteria and fungi.
  • Anticancer Activity: Preliminary research indicates potential cytotoxic effects on cancer cell lines, suggesting that this compound may inhibit tumor growth.
  • Anti-inflammatory Effects: Furan-containing compounds have been noted for their ability to modulate inflammatory pathways.

Several synthetic routes can be employed to produce (E)-4-(2-(Furan-2-yl)vinyl)aniline:

  • Amination of Vinyl Furan Derivatives: This involves the direct reaction of furan derivatives with aniline under suitable conditions, often requiring catalysts or specific temperature controls.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods (e.g., Suzuki coupling), where a vinyl halide is reacted with an amine derivative.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions between furfural derivatives and aniline in the presence of acid catalysts.

(E)-4-(2-(Furan-2-yl)vinyl)aniline has several applications across different fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development targeting various diseases, including cancer and infections.
  • Material Science: The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
  • Dyes and Pigments: The vibrant color properties associated with furan derivatives allow for applications in dye manufacturing.

Studies on the interactions of (E)-4-(2-(Furan-2-yl)vinyl)aniline with biological molecules are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacodynamics and potential therapeutic targets.
  • Cellular Uptake Mechanisms: Understanding how this compound is absorbed by cells can inform its efficacy as a drug candidate.

Several compounds share structural similarities with (E)-4-(2-(Furan-2-yl)vinyl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Furan-2-yl)anilineFuran ring attached at the third positionExhibits different reactivity due to position
4-(Furan-2-yl)anilineFuran ring attached at the fourth positionSimilar but varies in substitution patterns
3-(Thiophen-2-yl)anilineThiophene ring instead of furanOffers distinct electronic properties
5-(Furan-3-yl)-1H-pyrazoleFused pyrazole structure with furanPotentially different biological activities

Uniqueness

(E)-4-(2-(Furan-2-yl)vinyl)aniline stands out due to the specific arrangement of the vinyl group and the furan moiety, which influences its reactivity and interaction profile. This unique structure allows for diverse chemical modifications that can enhance its biological activity or tailor its properties for specific applications.

Electropolymerization Techniques

Electropolymerization represents a fundamental approach for synthesizing conducting polymers from (E)-4-(2-(Furan-2-yl)vinyl)aniline and related furan-aniline compounds [1] [2]. This methodology enables precise control over polymer film properties through systematic optimization of electrochemical parameters [3]. The electrochemical synthesis of polyfuran and furan-aniline copolymers has demonstrated significant potential for producing materials with tunable electrical conductivity and enhanced mechanical properties [2].

The electropolymerization process involves oxidative coupling of monomeric units at electrode surfaces, leading to formation of conjugated polymer chains [3]. Research has established that successful electropolymerization of furan-containing compounds requires careful optimization of multiple parameters including potential window, scan rate, electrolyte composition, and temperature [4]. High-throughput multiparameter optimization studies have revealed that only specific combinations of oxidant species and medium are appropriate for effective furan homopolymerization [2].

Aqueous vs. Organic Medium Optimization

The choice of electrolytic medium fundamentally determines the success and quality of electropolymerization processes for furan-aniline compounds [3] [5]. Organic medium systems, particularly those based on boron trifluoride diethyl etherate combined with additional ethyl ether, have proven superior for synthesizing high-quality polyfuran films [3]. This binary solvent system enables electrochemical polymerization at relatively low potentials (1.2 V vs Ag/AgCl) while producing polymers with significantly reduced ring-opened components [3].

Aqueous medium electropolymerization presents distinct advantages in terms of environmental compatibility and cost-effectiveness [5]. Aqueous micellar electropolymerization systems demonstrate the ability to decrease oxidation potentials of precursor compounds, thereby facilitating the polymerization process [5]. Studies have shown that aqueous photoelectrochemical polymerization can achieve power conversion efficiencies comparable to organic systems while offering environmentally friendly processing conditions [5].

The solvent nucleophilicity, represented by donor number values, significantly affects the selectivity of film formation during electropolymerization [6]. Solvent polarity, defined by the RPM value, correlates with current density during electrochemical reactions and influences the degree of electrolyte dissociation [6]. Optimization studies indicate that film formation selectivity increases with increasing solvent donor number and decreasing reaction temperature [6].

ParameterAqueous MediumOrganic MediumOptimization Impact
Potential Window-0.20 V to +1.60 V1.2 V vs Ag/AgClControls film quality and adhesion [4] [3]
Scan Rate50 mV/sVariableInfluences morphology and conductivity [4]
TemperatureRoom temperature to 60°CControlledAffects crystallinity and conductivity [7]
Monomer Concentration0.05 - 0.2 MOptimizedIncreases polymerization yield [2]

Dopant Selection Strategies

Dopant selection represents a critical factor in determining the electrical conductivity and electrochemical properties of electropolymerized furan-aniline materials [2] [8]. The conductivity of pristine polyfuran remains extremely low, reaching values as low as 10⁻¹¹ S cm⁻¹, necessitating effective doping strategies to achieve practical conductivity levels [2]. Chemical doping with appropriate dopants can enhance conductivity by several orders of magnitude [2].

Hydrochloric acid doping of polyfuran films achieves conductivities of 9.2 × 10⁻⁸ S cm⁻¹, while perchloric acid doping produces significantly higher conductivities of 2.38 × 10⁻⁵ S cm⁻¹ [2]. The choice of dopant influences not only conductivity but also the stability and processability of the resulting conducting polymer films [2]. Research indicates that the dopant size and electron affinity significantly affect electrical conductivity and thermoelectric properties of conjugated polymers [8].

The doping efficiency generally increases as the difference between polymer ionization energy and dopant electron affinity increases, providing a larger thermodynamic driving force for polymer oxidation [8]. Dopant miscibility with the polymer matrix represents another crucial factor, as dopant aggregation and phase separation reduce doping efficiency [8]. Studies demonstrate that iodine doping can achieve conductivities as high as 10⁻² S cm⁻¹ in both electrochemically and chemically doped states [3].

Dopant TypeConductivity EnhancementMechanismApplication
Hydrochloric acid (HCl)9.2 × 10⁻⁸ S/cmProtonation of polymer backbone [2]General conductivity enhancement
Perchloric acid (HClO₄)2.38 × 10⁻⁵ S/cmStrong acid doping with charge transfer [2]High conductivity applications
Iron(III) chloride (FeCl₃)ModerateChemical oxidation and doping [2]Chemical polymerization
Iodine (I₂)10⁻² S/cmElectrochemical doping [3]Electrochemical systems

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide versatile synthetic routes for constructing the carbon-carbon and carbon-nitrogen bonds essential for (E)-4-(2-(Furan-2-yl)vinyl)aniline synthesis [9] [10]. These methodologies enable efficient formation of aryl-vinyl linkages and furan-aniline connections through well-established catalytic protocols [9]. The development of palladium-catalyzed coupling reactions has revolutionized synthetic approaches to complex heteroaromatic compounds containing both furan and aniline functionalities [11].

Suzuki cross-coupling reactions between furan-containing boronic acids and halogenated aniline derivatives represent a particularly effective approach for constructing furan-aniline frameworks [11]. Research demonstrates successful synthesis of 2-arylbenzofuran derivatives through palladium-catalyzed Suzuki coupling in aqueous media, achieving good yields under mild reaction conditions [11]. The reaction proceeds efficiently using potassium carbonate as base in ethanol-water solvent systems at 80°C for 4 hours [11].

Heck coupling reactions provide direct routes to vinyl-substituted furan-aniline compounds through palladium-catalyzed olefination processes [12] [13]. Studies show highly para-selective carbon-hydrogen olefination of aniline derivatives using palladium/sulfur-oxygen ligand-based catalysts under mild reaction conditions [12]. The methodology tolerates diverse aniline substitution patterns and enables formation of vinyl linkages with excellent regioselectivity [12].

Stille coupling reactions utilizing organotin reagents offer complementary approaches for furan-aniline synthesis [14] [15]. Research has established palladium-catalyzed cross-coupling of benzo[b]thiophene or benzo[b]furan aluminum compounds with heteroaryl bromides, demonstrating the versatility of organometallic coupling partners [14]. The methodology enables simultaneous production of both furan and thiophene derivatives using identical catalytic systems [14].

Reaction TypeCatalyst SystemBaseSolventTemperature
Suzuki CouplingPd(PPh₃)₄ or Pd(OAc)₂/PPh₃K₂CO₃, Na₂CO₃ [11]EtOH/H₂O, DMF80-100°C
Heck CouplingPd(OAc)₂/P(o-tol)₃Et₃N, K₂CO₃ [12]DMF, MeCN100-140°C
Stille CouplingPd(PPh₃)₄CsF [15]THF, toluene80-110°C
Buchwald-Hartwig AminationPd₂(dba)₃/BINAPCs₂CO₃, NaOt-Bu [9]Toluene, dioxane80-120°C

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have emerged as powerful methodologies for accelerating the formation of furan-aniline compounds while improving reaction efficiency and selectivity [16]. These techniques leverage rapid heating and energy-efficient processing to dramatically reduce reaction times compared to conventional thermal methods [16]. Research demonstrates that microwave-assisted reactions of aniline derivatives with formic acid can be optimized to achieve excellent yields under solvent-free conditions [16].

The optimization of microwave-assisted synthesis involves systematic evaluation of power settings, reaction times, and temperature profiles [16]. Studies indicate that medium microwave power (approximately 350 W) for 10-minute reaction periods provides optimal conditions for aniline derivative transformations [16]. The reaction can be performed in porcelain crucibles covered with watch glasses, enabling simple and cost-effective processing [16].

Microwave-assisted organic synthesis procedures demonstrate significant advantages over traditional heating methods, including enhanced reaction rates, improved selectivity, and reduced energy consumption [16]. The methodology proves particularly effective for amide formation reactions, condensation processes, and cyclization reactions involving furan and aniline building blocks [16]. Research has established that microwave conditions can optimize the formation of nitrogen-phenyl formamide products from aniline derivatives [16].

Solvent-free microwave synthesis represents an environmentally benign approach that eliminates the need for organic solvents while achieving quantitative conversions [16]. The reaction mechanism involves direct solid-state interactions between reactants, facilitated by microwave energy absorption [16]. This approach offers significant advantages for green chemistry applications and sustainable synthetic methodologies [16].

ParameterOptimal ConditionsAdvantagesApplications
Power Setting350 W (medium power) [16]Rapid heating and energy efficiencyAmide formation reactions
Reaction Time10 minutes [16]Dramatically reduced reaction timesCondensation reactions
Temperature130°C [16]Precise temperature controlCross-coupling reactions
Vessel TypeSealed microwave vials [16]Even heating distributionSmall-scale synthesis

Solid-Phase Synthetic Approaches

Solid-phase synthetic approaches provide innovative methodologies for constructing furan-aniline compounds through heterogeneous reaction systems [17] [18]. These techniques offer significant advantages including simplified purification procedures, enhanced reaction selectivity, and environmentally friendly processing conditions [17]. Research has demonstrated quantitative solid-solid synthesis of azomethines through grinding together solid anilines with solid benzaldehydes without requiring liquid phases [17].

Resin-bound synthesis strategies enable efficient construction of bis-heterocyclic compounds from orthogonally protected lysine derivatives [18]. The methodology involves exhaustive reduction of resin-bound tetra-amides using borane-tetrahydrofuran, followed by cyclization with carbonyldiimidazole, thiocarbonyldiimidazole, or oxalyldiimidazole [18]. Cleavage from solid support using hydrogen fluoride yields desired bis-heterocyclic compounds in excellent yield and high purity [18].

Mechanochemical synthesis approaches utilize ball-milling and grinding techniques to facilitate solid-state reactions between furan and aniline derivatives [17]. These methods achieve quantitative yields (100% conversion) while eliminating solvent waste and reducing environmental impact [17]. The solid-state mechanisms involve long-distance migration of aldehydes into aniline derivative lattices, enabling efficient condensation reactions [17].

Polymer-supported synthesis methodologies employ cross-linked polymer matrices to facilitate catalytic transformations and enable catalyst recovery [19]. Studies demonstrate the use of poly(β-cyclodextrin) porous materials as solid-phase extraction sorbents for aniline derivatives, achieving recovery rates between 90.1% and 110.5% [19]. The porous structure significantly improves extraction efficiency while enabling regeneration through mild washing procedures [19].

ApproachResin/SupportAdvantagesYield RangeApplications
Resin-bound synthesisPolystyrene-divinylbenzene [18]Easy purification and isolation80-95%Combinatorial chemistry
Solid-solid grindingNo resin (neat reactants) [17]Solvent-free, environmentally friendly100% (quantitative)Azomethine synthesis
Polymer-supported catalysisCross-linked polymers [19]Catalyst recovery and reuse75-90%Catalytic transformations
Solid-phase extractionβ-cyclodextrin polymers [19]Selective extraction capabilities90-110% recoveryPurification processes

The crystal structure determination of (E)-4-(2-(Furan-2-yl)vinyl)aniline has been a subject of significant interest due to its unique conjugated system comprising both furan and aniline moieties connected through a vinyl bridge. While specific single crystal X-ray diffraction data for this exact compound are limited in the available literature, structural insights can be derived from closely related compounds and theoretical considerations [1] [2].

The molecular geometry of (E)-4-(2-(Furan-2-yl)vinyl)aniline is characterized by a predominantly planar configuration, which is essential for optimal π-electron delocalization across the entire conjugated system [3]. The compound crystallizes in a molecular formula of C₁₂H₁₁NO with a molecular weight of 185.22 grams per mole [3]. The (E)-configuration of the vinyl bridge is confirmed by the trans arrangement of the furan and aniline substituents across the double bond, as indicated by the standard International Union of Pure and Applied Chemistry nomenclature 4-[(E)-2-(furan-2-yl)ethenyl]aniline [3].

Table 1: Molecular and Physical Properties of (E)-4-(2-(Furan-2-yl)vinyl)aniline

ParameterValue
Molecular FormulaC₁₂H₁₁NO
Molecular Weight (g/mol)185.22
International Union of Pure and Applied Chemistry Name4-[(E)-2-(furan-2-yl)ethenyl]aniline
Standard International Chemical IdentifierInChI=1S/C12H11NO/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-9H,13H2/b8-5+
Standard International Chemical Identifier KeyTVTLTUJSAHLADI-VMPITWQZSA-N
Isomeric Simplified Molecular Input Line Entry SystemC1=COC(=C1)/C=C/C2=CC=C(C=C2)N
Physical FormSolid
Purity (%)95
Storage ConditionsKeep in dark place, inert atmosphere, room temperature

The crystal packing is expected to be stabilized by intermolecular hydrogen bonding interactions involving the amino group of the aniline moiety and the oxygen atom of the furan ring from neighboring molecules [4]. These hydrogen bonds typically exhibit N-H···O distances in the range of 2.8-3.2 Å, contributing significantly to the overall crystal stability [4].

Based on structural analysis of related vinyl-substituted aniline derivatives, the bond lengths in (E)-4-(2-(Furan-2-yl)vinyl)aniline are anticipated to show characteristic values: the vinyl C=C bond length approximately 1.34 Å, the C-N bond of the aniline moiety around 1.40 Å, and the furan C-O bonds approximately 1.36 Å [2] [5]. The planarity of the molecule facilitates extended π-conjugation, which is reflected in the slightly shortened C-C bonds within the aromatic systems compared to typical single bonds [5].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic characterization of (E)-4-(2-(Furan-2-yl)vinyl)aniline provides comprehensive structural confirmation through both one-dimensional proton nuclear magnetic resonance (¹H nuclear magnetic resonance) and carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy. The spectral assignments are based on established chemical shift patterns for furan-containing vinyl compounds and aniline derivatives [6] [7].

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance Chemical Shifts for (E)-4-(2-(Furan-2-yl)vinyl)aniline

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Coupling Pattern
Vinyl -CH=CH- (α to furan)6.9-7.1120-125Doublet (J ≈ 16 Hz)
Vinyl -CH=CH- (α to aniline)6.6-6.8125-130Doublet (J ≈ 16 Hz)
Furan H-37.3-7.4142-145Doublet (J ≈ 1.8 Hz)
Furan H-46.2-6.4110-112Triplet (J ≈ 1.8 Hz)
Furan H-56.4-6.5108-110Doublet (J ≈ 3.6 Hz)
Aniline H-2,67.2-7.4128-130Doublet (J ≈ 8.4 Hz)
Aniline H-3,56.6-6.8115-117Doublet (J ≈ 8.4 Hz)
NH₂ protons3.5-4.0 (broad)N/ABroad singlet

The ¹H nuclear magnetic resonance spectrum displays characteristic resonances for the (E)-vinyl configuration, with the two vinyl protons appearing as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans geometry [7]. The furan ring protons exhibit distinct chemical shifts, with H-3 appearing furthest downfield due to its proximity to the electron-withdrawing effect of the vinyl substituent [7]. The aniline protons show the typical pattern for para-disubstituted benzenes, with H-2,6 (ortho to the vinyl group) appearing more downfield than H-3,5 (ortho to the amino group) [6].

The ¹³C nuclear magnetic resonance spectrum reveals the quaternary carbons of both the furan C-2 position (δ 152-154 ppm) and the aniline C-1 and C-4 positions (δ 148-150 and 127-129 ppm, respectively) [6]. The vinyl carbons appear in the characteristic range for α,β-unsaturated systems, with the carbon α to the furan ring typically resonating at δ 120-125 ppm and the carbon α to the aniline ring at δ 125-130 ppm [7].

¹H-¹³C Heteronuclear Single Quantum Coherence Correlation Studies

The two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence nuclear magnetic resonance experiment provides crucial information for unambiguous assignment of carbon-hydrogen connectivities in (E)-4-(2-(Furan-2-yl)vinyl)aniline [8]. This technique is particularly valuable for distinguishing between different carbon environments and confirming the structural assignments made from one-dimensional spectra [8].

Table 3: ¹H-¹³C Heteronuclear Single Quantum Coherence Correlation Data for (E)-4-(2-(Furan-2-yl)vinyl)aniline

Carbon Type¹³C Chemical Shift (δ, ppm)Directly Attached ¹H (δ, ppm)Heteronuclear Single Quantum Coherence Correlation
Furan C-2152-154No direct HQuaternary (no correlation)
Furan C-3142-1457.3-7.4Strong correlation
Furan C-4110-1126.2-6.4Strong correlation
Furan C-5108-1106.4-6.5Strong correlation
Vinyl C-α (furan side)120-1256.9-7.1Strong correlation
Vinyl C-β (aniline side)125-1306.6-6.8Strong correlation
Aniline C-1 (quaternary)148-150No direct HQuaternary (no correlation)
Aniline C-2,6128-1307.2-7.4Strong correlation
Aniline C-3,5115-1176.6-6.8Strong correlation
Aniline C-4 (quaternary)127-129No direct HQuaternary (no correlation)

The Heteronuclear Single Quantum Coherence spectrum clearly distinguishes between protonated and non-protonated carbons, with quaternary carbons (C-2 of furan, C-1 and C-4 of aniline) showing no correlations, while all methine carbons display strong one-bond C-H correlations [8]. The vinyl carbons show particularly well-resolved correlations that confirm the (E)-stereochemistry and the connectivity pattern between the furan and aniline moieties [8].

Vibrational Spectroscopy (Fourier Transform Infrared/Raman)

The vibrational spectroscopic analysis of (E)-4-(2-(Furan-2-yl)vinyl)aniline using both Fourier Transform Infrared and Raman spectroscopy provides detailed information about the molecular vibrations and structural features [4] [9]. The combination of these complementary techniques allows for comprehensive characterization of all vibrational modes in the molecule [4].

Table 4: Vibrational Spectroscopy Data for (E)-4-(2-(Furan-2-yl)vinyl)aniline

Vibrational ModeFourier Transform Infrared Frequency (cm⁻¹)Raman ActivityAssignment
NH₂ asymmetric stretch3450-3500WeakPrimary amine antisymmetric stretch
NH₂ symmetric stretch3350-3400WeakPrimary amine symmetric stretch
Aromatic C-H stretch3000-3100MediumAromatic C-H stretching vibrations
Vinyl C-H stretch3000-3050MediumVinyl C-H stretching vibrations
C=C stretch (aromatic)1580-1620StrongAromatic ring C=C stretching
C=C stretch (vinyl)1620-1650StrongVinyl C=C stretching
Furan C=C stretch1500-1580Medium-StrongFuran ring C=C stretching
NH₂ bending (scissoring)1600-1630MediumPrimary amine scissoring mode
C-N stretch1260-1280MediumCarbon-nitrogen stretching
C-O-C stretch (furan)1020-1080MediumFuran ring C-O stretching
Aromatic C-H in-plane bending1150-1200Weak-MediumAromatic C-H in-plane deformation
Aromatic C-H out-of-plane bending800-900StrongAromatic C-H out-of-plane deformation
Ring breathing modes700-800MediumAromatic ring breathing vibrations

The Fourier Transform Infrared spectrum shows characteristic absorption bands for the amino group with asymmetric and symmetric N-H stretching vibrations appearing at 3450-3500 and 3350-3400 cm⁻¹, respectively [4] [9]. These frequencies are typical for primary aromatic amines and confirm the presence of the unsubstituted amino group [9]. The aromatic and vinyl C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, overlapping but distinguishable through careful spectral analysis [9].

The fingerprint region (1000-1700 cm⁻¹) contains several diagnostic bands. The vinyl C=C stretching vibration appears at 1620-1650 cm⁻¹, which is characteristic of conjugated alkenes [4]. The aromatic C=C stretching vibrations of both the furan and aniline rings appear in the range 1500-1620 cm⁻¹, with the aniline ring typically showing stronger absorption due to the electron-donating effect of the amino group [4] [9].

The furan ring exhibits characteristic vibrational signatures, particularly the C-O-C stretching mode at 1020-1080 cm⁻¹ [10]. This region is diagnostic for five-membered oxygen heterocycles and confirms the integrity of the furan ring system [10]. The NH₂ bending (scissoring) mode appears at 1600-1630 cm⁻¹, often overlapping with aromatic C=C stretches but distinguishable through its characteristic intensity pattern [9].

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [4]. The aromatic C-H out-of-plane bending modes show strong Raman activity at 800-900 cm⁻¹, providing valuable information about the substitution pattern of the aromatic rings [4]. The vinyl C=C stretching mode typically shows strong Raman activity, confirming the presence and configuration of the vinyl bridge [4].

High-Resolution Mass Spectrometric Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for (E)-4-(2-(Furan-2-yl)vinyl)aniline [11] [12]. The technique is essential for structural validation and purity assessment of the synthesized compound [11].

Table 5: High-Resolution Mass Spectrometric Data for (E)-4-(2-(Furan-2-yl)vinyl)aniline

Ion TypeTheoretical m/zRelative Intensity (%)Fragmentation Pathway
Molecular ion [M]⁺-185.084135-45Electron impact ionization
Protonated molecule [M+H]⁺186.0919100 (base peak)Protonation in Electrospray Ionization Mass Spectrometry
Sodium adduct [M+Na]⁺208.073815-25Sodium cationization
Base peak fragmentVariable100Most abundant fragment
Furan loss [M-69]⁺116.062625-35Loss of furan ring
Aniline fragment [C₆H₅NH₂]⁺-93.057860-80Cleavage at vinyl bridge
Vinyl aniline fragment119.073540-60Retention of vinyl-aniline unit
Furan fragment [C₄H₄O]⁺-68.026220-30Furan ring fragment
Loss of NH₂ [M-16]⁺169.089215-25Loss of amino group

The molecular ion peak appears at m/z 185.0841, corresponding to the calculated molecular weight of the compound [3]. In Electrospray Ionization Mass Spectrometry, the protonated molecule [M+H]⁺ at m/z 186.0919 typically serves as the base peak, confirming the molecular formula C₁₂H₁₁NO [11] [12]. The high-resolution measurement allows for accurate mass determination with precision typically better than 5 parts per million, enabling unambiguous molecular formula assignment [11].

The fragmentation pattern provides valuable structural information. The loss of the furan ring (C₄H₄O, 68 mass units) from the molecular ion produces a fragment at m/z 116.0626, which corresponds to the vinyl aniline portion [CH₂=CH-C₆H₄-NH₂]⁺ [12]. Conversely, cleavage at the vinyl bridge yields the aniline fragment [C₆H₅NH₂]⁺- at m/z 93.0578, which is a characteristic and stable fragment for aniline-containing compounds [12].

The presence of the vinyl aniline fragment at m/z 119.0735 supports the integrity of the vinyl-aniline connectivity, while the furan fragment [C₄H₄O]⁺- at m/z 68.0262 confirms the furan ring structure [12]. The loss of the amino group ([M-16]⁺ at m/z 169.0892) is a common fragmentation pathway for aromatic amines and provides additional structural confirmation [12].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.084063974 g/mol

Monoisotopic Mass

185.084063974 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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